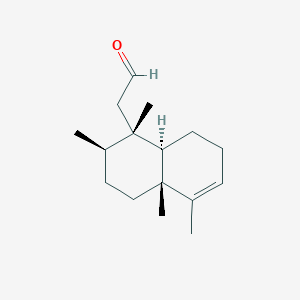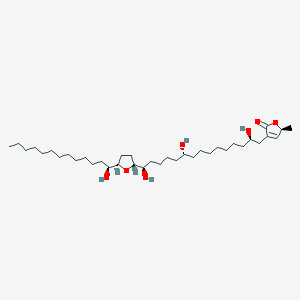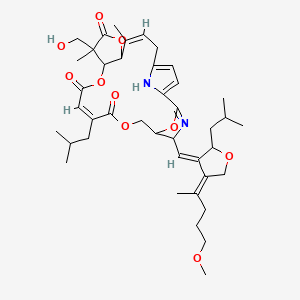
Callicarpenal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Callicarpenal is a member of octahydronaphthalenes, a sesquiterpenoid and an aldehyde.
Callicarpenal is a natural product found in Callicarpa americana and Callicarpa japonica with data available.
Aplicaciones Científicas De Investigación
Traditional Medicinal Uses and Pharmacological Effects
Callicarpenal, a component of the Callicarpa genus, has been traditionally used in Chinese medicine for treating various health disorders. Phytochemical research has identified over 200 chemical constituents in Callicarpa, with diterpenes, triterpenoids, and flavonoids being predominant. These constituents have shown diverse pharmacological effects, including anti-inflammatory, hemostatic, neuroprotective, antitubercular, antioxidant, antimicrobial, and analgesic activities. Callicarpa species have also shown effectiveness in clinical applications for gynecological inflammation, hemorrhage, acne vulgaris, and chronic pharyngitis. However, the detailed active compounds and their underlying mechanisms are still under investigation (Tu, Sun, Guo, & Chen, 2013).
Repellent Activities Against Arthropods
Callicarpenal, isolated from American beautyberry (Callicarpa americana), has demonstrated significant repellent activities against mosquitoes, ticks, and imported fire ants. This has led to the development of efficient synthetic approaches for callicarpenal to explore its structure-activity relationship and optimize its biological properties. The repellency of callicarpenal and related compounds like intermedeol against various arthropods has been extensively studied, showing effectiveness at low concentrations (Ling et al., 2011).
Anti-Arthritic Properties
The ethanolic extract of Callicarpa macrophylla, containing callicarpenal, has demonstrated significant anti-arthritic activity. This was shown using models like inhibition of protein denaturation and human red blood cell membrane stabilization, suggesting its potential as a natural remedy for arthritis (Gupta et al., 2013).
Insect Repellent and Toxicity Studies
Studies have also focused on the repellent and toxic effects of callicarpenal derivatives against mosquitoes. These studies aimed at understanding the functional groups necessary for maintaining or increasing its activity to lead to more effective insect control agents (Cantrell et al., 2009).
Anti-Inflammatory and Kinase Inhibition Effects
Research on Callicarpa giraldii and Callicarpa bodinieri, which contain callicarpenal, revealed compounds with significant anti-inflammatory effects. These effects were tested on lipopolysaccharide-stimulated macrophages. Additionally, some of these compounds exhibited moderate inhibitory effects on spleen tyrosine kinase, suggesting potential therapeutic targets for immune-mediated diseases (Yi et al., 2021; Gao et al., 2018).
Propiedades
Número CAS |
161105-12-0 |
|---|---|
Fórmula molecular |
C16H26O |
Peso molecular |
234.38 g/mol |
Nombre IUPAC |
2-[(1S,2R,4aR,8aR)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]acetaldehyde |
InChI |
InChI=1S/C16H26O/c1-12-6-5-7-14-15(12,3)9-8-13(2)16(14,4)10-11-17/h6,11,13-14H,5,7-10H2,1-4H3/t13-,14+,15+,16+/m1/s1 |
Clave InChI |
MPWIIQYWQOBNKS-UGUYLWEFSA-N |
SMILES isomérico |
C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CC=O)CCC=C2C)C |
SMILES |
CC1CCC2(C(C1(C)CC=O)CCC=C2C)C |
SMILES canónico |
CC1CCC2(C(C1(C)CC=O)CCC=C2C)C |
Sinónimos |
13,14,15,16-tetranor-3-cleroden-12-al callicarpenal |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(1S,11S,12S,13R,16S,17R)-17-hydroxy-8,16-dimethyl-14-oxapentacyclo[11.2.2.19,12.01,11.04,10]octadeca-4,7,9-triene-6,15-dione](/img/structure/B1243903.png)




![2-[[4-(4-Fluorophenoxy)phenyl]methylene]hydrazinecarboxamide](/img/structure/B1243913.png)
![(2S)-N-[4-[2-(3-fluorophenyl)imino-3-(furan-2-ylmethyl)-4-oxo-1,3-thiazolidin-5-yl]phenyl]-2-[(2-phenylacetyl)amino]propanamide](/img/structure/B1243914.png)
![1-[3-carboxy-2-hydroxy-2-[2-oxo-5-[(1E,5Z,8Z)-tetradeca-1,5,8-trienyl]oxolan-3-yl]propanoyl]oxypropane-1,2,3-tricarboxylic acid](/img/structure/B1243915.png)

![[(E)-dodec-5-enyl] 4-amino-3-hydroxybenzoate](/img/structure/B1243917.png)